FXR Agonist Potency vs. Obeticholic Acid (Clinical Benchmark)
In the FXR agonist patent family covering the isoxazole-heterocyclic scaffold that includes CAS 2034582-37-9, representative compounds demonstrated FXR EC50 values in the sub-micromolar range in cell-based reporter gene assays, comparable to or exceeding the potency of the clinical FXR agonist obeticholic acid (OCA) under identical assay conditions [1]. While the exact EC50 for the target compound was not disclosed as an isolated data point, the patent's generic formula explicitly encompasses the 2-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine substructure, and the class-level SAR indicates that the non-methylated oxazole-5-carbonyl group is critical for maintaining potency. OCA, the most advanced FXR agonist clinically approved for primary biliary cholangitis, exhibits an EC50 of approximately 99 nM in FRET-based FXR coactivator recruitment assays [2].
| Evidence Dimension | FXR agonism (EC50) |
|---|---|
| Target Compound Data | Sub-micromolar range (class-level; exact value not disclosed for this specific compound) |
| Comparator Or Baseline | Obeticholic acid EC50 ~99 nM (FRET assay) |
| Quantified Difference | Comparable or superior potency implied by patent SAR (exact fold-difference not calculable without disclosed single-compound data) |
| Conditions | Cell-based FXR transactivation reporter gene assay (patent examples) |
Why This Matters
Procurement of this specific isoxazole-pyrazine-pyrrolidine scaffold enables exploration of FXR agonism with a chemotype distinct from the bile-acid-derived OCA, potentially offering differentiated pharmacological properties for liver and metabolic disease programs.
- [1] Liu, J.; Cai, J.; Wu, Y.; Yin, W.; Wang, L.; Wang, J. Isoxazole derivative, preparation method therefor, and use thereof. U.S. Patent Application 20200339558, October 29, 2020. View Source
- [2] Pellicciari, R.; Fiorucci, S.; Camaioni, E.; Clerici, C.; Costantino, G.; Maloney, P. R.; Morelli, A.; Parks, D. J.; Willson, T. M. 6alpha-ethyl-chenodeoxycholic acid (6-ECDCA), a potent and selective FXR agonist endowed with anticholestatic activity. J. Med. Chem. 2002, 45, 3569-3572. View Source
